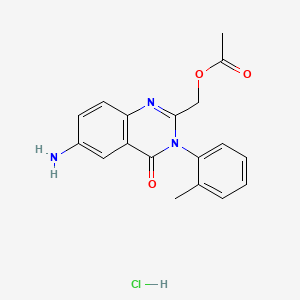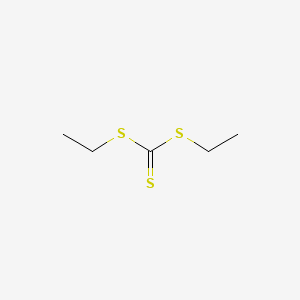
Diethyl trithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl trithiocarbonate is an organic compound belonging to the class of trithiocarbonates. These compounds are characterized by the presence of a trithiocarbonate group, which consists of a central carbon atom bonded to three sulfur atoms. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to diethylamine. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The general reaction is as follows:
CS2+2EtNH2→Et2NCS2Et+H2S
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl trithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxides.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and tosylates are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include this compound oxides, thiols, and various substituted trithiocarbonates.
Aplicaciones Científicas De Investigación
Diethyl trithiocarbonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which diethyl trithiocarbonate exerts its effects involves the interaction of its trithiocarbonate group with various molecular targets. In enzyme inhibition, for example, the sulfur atoms in this compound can coordinate with metal ions in the active site of enzymes, thereby inhibiting their activity. This coordination often involves the formation of a stable complex between the sulfur atoms and the metal ions .
Comparación Con Compuestos Similares
Dimethyl trithiocarbonate: Similar in structure but with methyl groups instead of ethyl groups.
Dibenzyl trithiocarbonate: Contains benzyl groups and is used in similar applications as diethyl trithiocarbonate.
Dithiocarbonates: Compounds with two sulfur atoms bonded to a central carbon atom.
Uniqueness: this compound is unique due to its specific reactivity and the presence of ethyl groups, which influence its solubility and reactivity compared to other trithiocarbonates. Its ability to act as a chain transfer agent in RAFT polymerization also sets it apart from other similar compounds .
Propiedades
Número CAS |
2314-49-0 |
|---|---|
Fórmula molecular |
C5H10S3 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
bis(ethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H10S3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
Clave InChI |
NRQCYLXIKLRTQE-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



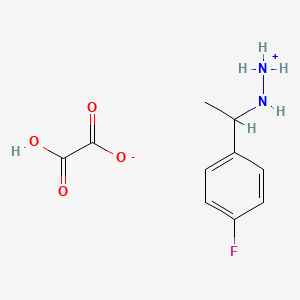

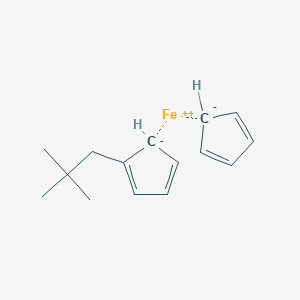
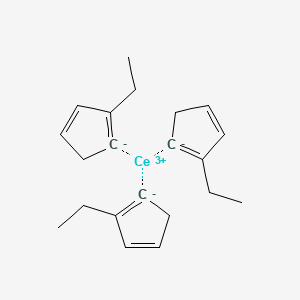
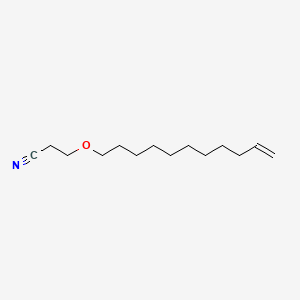

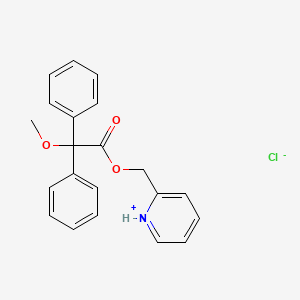

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
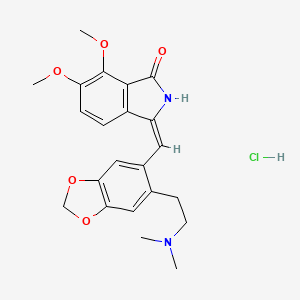
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
